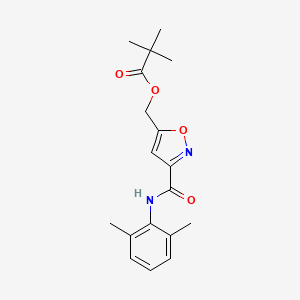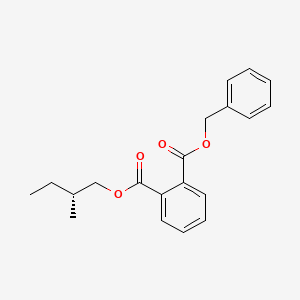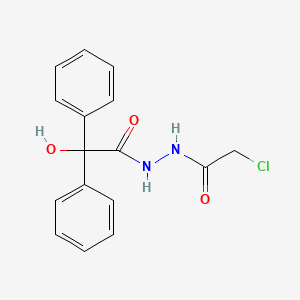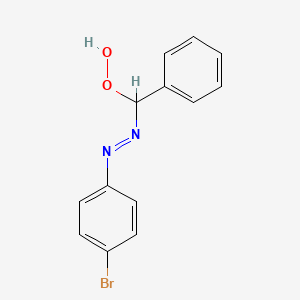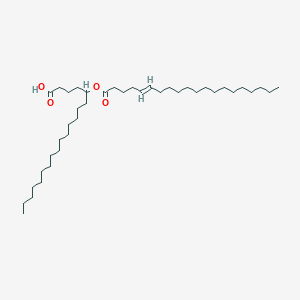
Meadowestolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Meadowestolide is a unique, plant-based bioactive compound derived from Meadowfoam Seed Oil. It is a dimeric estolide molecule, structurally sophisticated and functionally active. This compound offers multiple benefits in personal care and cosmetics, particularly in hair and skin care products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Meadowestolide is synthesized through the esterification of fatty acids derived from Meadowfoam Seed Oil. The reaction involves the use of a strong acid catalyst, such as sulfuric acid, and heating the mixture to promote the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound involves the extraction of fatty acids from Meadowfoam Seed Oil, followed by their purification and esterification. The process is typically carried out in large reactors under controlled temperature and pressure conditions to ensure the efficient formation of the estolide compound.
Analyse Des Réactions Chimiques
Types of Reactions: Meadowestolide primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under specific conditions.
Common Reagents and Conditions:
Esterification: Strong acid catalysts (e.g., sulfuric acid), heat.
Hydrolysis: Water, acid or base catalysts, heat.
Major Products Formed:
Esterification: Formation of estolide compounds.
Hydrolysis: Breakdown into fatty acids and glycerol.
Applications De Recherche Scientifique
Meadowestolide has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its effects on skin and hair fiber hydration and protection.
Medicine: Potential use in dermatological formulations for moisturization and protection against thermal and mechanical damage.
Industry: Incorporated into personal care products for its moisturizing and protective properties.
Mécanisme D'action
Meadowestolide exerts its effects by improving intra-fiber moisture retention in hair and skin. It acts as a bioactive analog of ceramide, enhancing the hydration levels of interstitial spaces and providing significant moisturization benefits. The compound also reduces the coefficient of friction of the hair cuticle surface, preventing mechanical damage.
Molecular Targets and Pathways:
Skin and Hair Fibers: Improves moisture retention and elasticity.
Hydration Levels: Adjusts interstitial hydration levels.
Comparaison Avec Des Composés Similaires
Ceramides
Other estolides
Meadowestolide represents a significant advancement in the field of personal care and cosmetics, offering a sustainable and effective solution for skin and hair care.
Propriétés
Numéro CAS |
182305-52-8 |
|---|---|
Formule moléculaire |
C40H76O4 |
Poids moléculaire |
621.0 g/mol |
Nom IUPAC |
5-[(E)-icos-5-enoyl]oxyicosanoic acid |
InChI |
InChI=1S/C40H76O4/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-37-40(43)44-38(35-33-36-39(41)42)34-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h26,28,38H,3-25,27,29-37H2,1-2H3,(H,41,42)/b28-26+ |
Clé InChI |
FUDUPJKAUNIFJZ-BYCLXTJYSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(CCCC(=O)O)OC(=O)CCC/C=C/CCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(CCCC(=O)O)OC(=O)CCCC=CCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


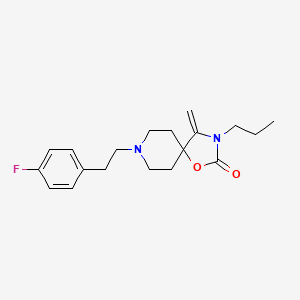
![(E)-but-2-enedioic acid;4-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzene-1,3-diol](/img/structure/B15188746.png)
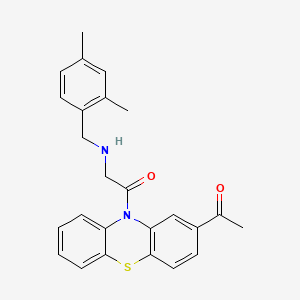
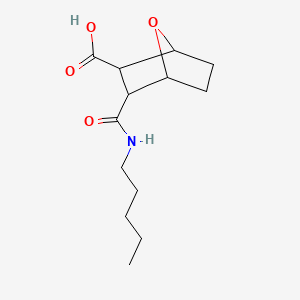
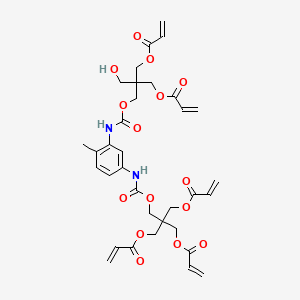

![(Z)-but-2-enedioic acid;phenyl-[4-[4-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoyl]piperazin-1-yl]methanone](/img/structure/B15188781.png)
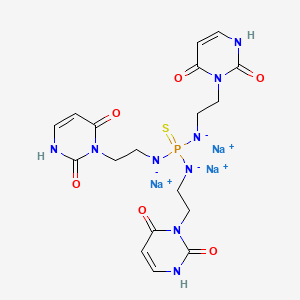

![4,4,6-Trimethyl-2-[1-methyl-2-[4-(1-methylethyl)phenyl]ethyl]-1,3-dioxane](/img/structure/B15188798.png)
